molecular formula C25H21FN2O3 B11601369 (5E)-3-(2-fluorobenzyl)-5-{4-[(3-methylbenzyl)oxy]benzylidene}imidazolidine-2,4-dione

(5E)-3-(2-fluorobenzyl)-5-{4-[(3-methylbenzyl)oxy]benzylidene}imidazolidine-2,4-dione

Cat. No.: B11601369
M. Wt: 416.4 g/mol
InChI Key: XQWLRLZNFUAORS-OEAKJJBVSA-N
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Description

(5E)-3-(2-fluorobenzyl)-5-{4-[(3-methylbenzyl)oxy]benzylidene}imidazolidine-2,4-dione is a complex organic compound that belongs to the class of imidazolidine-2,4-diones This compound is characterized by its unique structure, which includes a fluorobenzyl group, a benzylidene group, and an imidazolidine-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-(2-fluorobenzyl)-5-{4-[(3-methylbenzyl)oxy]benzylidene}imidazolidine-2,4-dione typically involves multiple steps:

    Formation of the Imidazolidine-2,4-dione Core: This can be achieved through the reaction of glycine derivatives with urea or thiourea under acidic conditions.

    Introduction of the Fluorobenzyl Group: This step involves the nucleophilic substitution of a suitable fluorobenzyl halide with the imidazolidine-2,4-dione core.

    Formation of the Benzylidene Group: This is typically done through a condensation reaction between the imidazolidine-2,4-dione core and a suitable benzaldehyde derivative in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylidene and fluorobenzyl groups.

    Reduction: Reduction reactions can target the imidazolidine-2,4-dione core, potentially converting it to a more saturated form.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Products may include oxidized derivatives of the benzylidene and fluorobenzyl groups.

    Reduction: Reduced forms of the imidazolidine-2,4-dione core.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Material Science:

Biology and Medicine

    Drug Development: The compound’s structure suggests potential as a pharmacophore in the development of new therapeutic agents.

    Biological Studies: It can be used as a probe to study various biological processes due to its ability to interact with specific biomolecules.

Industry

    Polymer Science: Potential use in the synthesis of advanced polymers with unique properties.

    Chemical Manufacturing: As an intermediate in the production of other complex organic compounds.

Mechanism of Action

The mechanism of action of (5E)-3-(2-fluorobenzyl)-5-{4-[(3-methylbenzyl)oxy]benzylidene}imidazolidine-2,4-dione is not well-documented. based on its structure, it is likely to interact with specific molecular targets through hydrogen bonding, van der Waals interactions, and π-π stacking. These interactions could modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: Shares the imidazolidine-2,4-dione core but lacks the complex substituents.

    Fluvastatin: Contains a fluorobenzyl group but differs significantly in overall structure and function.

    Vorasidenib: Another complex organic compound with potential therapeutic applications.

Uniqueness

    Structural Complexity: The combination of the fluorobenzyl, benzylidene, and imidazolidine-2,4-dione groups makes this compound unique.

Properties

Molecular Formula

C25H21FN2O3

Molecular Weight

416.4 g/mol

IUPAC Name

(5E)-3-[(2-fluorophenyl)methyl]-5-[[4-[(3-methylphenyl)methoxy]phenyl]methylidene]imidazolidine-2,4-dione

InChI

InChI=1S/C25H21FN2O3/c1-17-5-4-6-19(13-17)16-31-21-11-9-18(10-12-21)14-23-24(29)28(25(30)27-23)15-20-7-2-3-8-22(20)26/h2-14H,15-16H2,1H3,(H,27,30)/b23-14+

InChI Key

XQWLRLZNFUAORS-OEAKJJBVSA-N

Isomeric SMILES

CC1=CC(=CC=C1)COC2=CC=C(C=C2)/C=C/3\C(=O)N(C(=O)N3)CC4=CC=CC=C4F

Canonical SMILES

CC1=CC(=CC=C1)COC2=CC=C(C=C2)C=C3C(=O)N(C(=O)N3)CC4=CC=CC=C4F

Origin of Product

United States

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